molecular formula C16H31ClO3 B1202960 9-Chloro-10-hydroxyhexadecanoic acid

9-Chloro-10-hydroxyhexadecanoic acid

Cat. No. B1202960
M. Wt: 306.9 g/mol
InChI Key: YTOQELMVXKVDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-10-hydroxyhexadecanoic acid is a hydroxy fatty acid.

Scientific Research Applications

1. Biocatalysis and Microbial Synthesis

  • The compound 9,10-dihydroxyhexadecanoic acid has been synthesized in vitro using recombinant Escherichia coli, demonstrating a novel method for the production of this compound. The process involves the heterologous expression of fatty acid-modifying enzymes, showcasing the potential of microbial synthesis in producing hydroxy fatty acids and related compounds (Kaprakkaden, Srivastava, & Bisaria, 2017).

2. Physical and Chemical Properties Analysis

  • A study on the phase behavior and domain structure of 9-hydroxyhexadecanoic acid monolayers revealed significant changes in the monolayer's features due to alkyl chain substitution by an OH group. This research provided insights into the molecular packing and lattice structures, which are crucial for applications in various industries (Siegel & Vollhardt, 2004).

3. Metabolic Engineering for Hydroxy Fatty Acids Production

  • Metabolic engineering of Escherichia coli has been carried out to produce hydroxy fatty acids (HFAs) directly from glucose. This study demonstrates the potential of engineered microbes as a production platform for HFAs, reducing the dependence on oil crops and potentially lowering manufacturing costs (Cao et al., 2016).

4. Biolubricant Applications

  • Research on synthetic ester basestocks derived from oleic acid for biolubricant applications showed that certain structures possess favorable low-temperature performance and high oxidation stability. These findings are significant for the formulation of industrial fluids suited for different temperature applications (Salimon, Salih, & Yousif, 2012).

5. Medical and Pharmaceutical Applications

  • (R)-9-hydroxystearic acid, a similar compound, has shown potential as an antiproliferative agent against different cancer types. The study investigated its structures and rheological properties, providing valuable information for its application in medical and pharmaceutical fields (Asaro et al., 2019).

properties

Product Name

9-Chloro-10-hydroxyhexadecanoic acid

Molecular Formula

C16H31ClO3

Molecular Weight

306.9 g/mol

IUPAC Name

9-chloro-10-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H31ClO3/c1-2-3-4-9-12-15(18)14(17)11-8-6-5-7-10-13-16(19)20/h14-15,18H,2-13H2,1H3,(H,19,20)

InChI Key

YTOQELMVXKVDDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(CCCCCCCC(=O)O)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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